molecular formula C19H16N2OS B13353202 N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide

N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13353202
M. Wt: 320.4 g/mol
InChI Key: LJMYAEGJVRHYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a biphenyl moiety at the amide nitrogen and a methylthio (-SMe) substituent at the 2-position of the pyridine ring.

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(2-phenylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H16N2OS/c1-23-19-16(11-7-13-20-19)18(22)21-17-12-6-5-10-15(17)14-8-3-2-4-9-14/h2-13H,1H3,(H,21,22)

InChI Key

LJMYAEGJVRHYKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 2-bromo-1,1’-biphenyl with 2-(methylthio)nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 100-120°C, to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated biphenyl derivatives

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a biphenyl-nicotinamide backbone with boscalid (2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)nicotinamide) but differs in substituents:

  • Nicotinamide ring substituents :
    • Target compound: Methylthio (-SMe) at position 2.
    • Boscalid: Chlorine (-Cl) at position 2 of the pyridine ring and 4'-Cl on the biphenyl .

Other analogs, such as N-([1,1'-biphenyl]-2-yl)-2-phenylacetamide (CAS 52648-55-2), replace the nicotinamide with a phenylacetamide group, reducing heterocyclic complexity and altering electronic properties .

Physicochemical Properties and Environmental Behavior

Biodegradation Potential

  • Boscalid: Not readily biodegradable (OECD criteria) due to halogenated aromatic rings .
  • Pyraclostrobin (a structurally distinct carbamate fungicide): Similarly non-biodegradable .
  • Target compound : The methylthio group may moderately enhance biodegradability compared to chlorinated analogs, but the biphenyl backbone likely retains environmental persistence.

Bioaccumulation

  • The target compound’s methylthio group, being less hydrophobic than chlorine, may reduce bioaccumulation relative to boscalid.

Functional and Bioactivity Comparisons

Medicinal Chemistry Potential

  • Orexin receptor antagonists : highlights a biphenyl-thioacetamide compound (e.g., [3H]-BBAC) targeting neural receptors, suggesting that the methylthio group in the target compound may confer affinity for similar targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide?

  • Methodology :

  • Stepwise coupling : Begin with functionalizing the nicotinamide core. Introduce the methylthio group via nucleophilic substitution using methyl disulfide or sodium methanethiolate under controlled pH (e.g., pH 7–8 in ethanol) .
  • Biphenyl integration : Couple the [1,1'-biphenyl]-2-yl amine to the nicotinamide using carbodiimide coupling agents (e.g., DCC or EDC) with DMAP as a catalyst in dichloromethane at 0–25°C .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., biphenyl aromatic protons at δ 7.2–7.6 ppm, methylthio group at δ 2.5 ppm) .
  • HRMS : Confirm molecular weight (expected [M+H]+^+ for C19H17N2OSC_{19}H_{17}N_2OS: 329.1084) with <2 ppm error .
  • HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity assessments (e.g., enzyme inhibition vs. no observed effect)?

  • Approaches :

  • Dose-response profiling : Test compound concentrations across 5–6 log units (e.g., 1 nM–100 μM) to identify non-linear effects or threshold behaviors .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, cytochrome P450 enzymes) .
  • Species-specific assays : Compare activity in human vs. rodent cell lines to address discrepancies from animal models (e.g., thyroid tumor mechanisms in rats ).

Q. How can the compound's interaction with biological targets be elucidated mechanistically?

  • Techniques :

  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) using X-ray structures of homologous targets (PDB database) to predict binding modes .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity (KD values) .
  • Isothermal titration calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can researchers optimize the synthetic yield and scalability of this compound?

  • Strategies :

  • Flow chemistry : Implement continuous flow reactors for coupling steps to enhance reproducibility and reduce reaction times .
  • Solvent optimization : Test alternative solvents (e.g., THF, DMF) to improve solubility of intermediates .
  • Catalyst screening : Evaluate Pd/C or nickel catalysts for Suzuki-Miyaura couplings if biphenyl precursors require functionalization .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

  • Validation steps :

  • Metabolic stability assays : Incubate the compound with liver microsomes to assess degradation rates, which may vary by cell type .
  • Reactive oxygen species (ROS) assays : Measure oxidative stress markers (e.g., H2DCFDA fluorescence) to identify off-target effects .
  • Transcriptomic profiling : Use RNA-seq to compare gene expression changes in responsive vs. non-responsive cell lines .

Pharmacological Profiling

Q. What in vitro models are suitable for preliminary evaluation of therapeutic potential?

  • Models :

  • Cancer : NCI-60 cell panel for broad antiproliferative screening .
  • Inflammation : LPS-stimulated RAW 264.7 macrophages (NF-κB inhibition assays) .
  • Neurodegeneration : SH-SY5Y neuronal cells for neuroprotection studies under oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.